molecular formula C18H24N2OS B605227 (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide CAS No. 148741-30-4

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide

Cat. No.: B605227
CAS No.: 148741-30-4
M. Wt: 316.5 g/mol
InChI Key: XRZYELWZLNAXGE-KPKJPENVSA-N
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Mechanism of Action

Target of Action

Tyrphostin AG 879 is a tyrosine kinase inhibitor that primarily targets TrKA and ErbB2 . TrKA is a high-affinity receptor for nerve growth factor (NGF), while ErbB2 (also known as HER2/neu) is a member of the epidermal growth factor receptor (EGFR) family, which is frequently implicated in human cancer .

Mode of Action

Tyrphostin AG 879 inhibits NGF-dependent TrKA tyrosine phosphorylation . It also selectively inhibits ErbB2 tyrosine kinase activity with an IC50 of 1 μM, demonstrating at least 500-fold higher selectivity to ErbB2 than EGFR .

Biochemical Pathways

Tyrphostin AG 879 affects several biochemical pathways. It inhibits NGF-dependent pp140c-trk tyrosine phosphorylation, without affecting tyrosine phosphorylation of epidermal growth factor or platelet-derived growth factor receptors . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by tyrphostin AG 879 in a time- and dose-dependent fashion . Additionally, tyrphostin AG 879 completely inhibits NGF-induced phosphorylation of PLC-γ1, phosphatidylinositol-3 (PI3) kinase activation, and MAP and raf-1 kinases induction .

Pharmacokinetics

It is known that tyrphostin ag-879 is soluble in dmso at 26 mg/ml and insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

Tyrphostin AG 879 has shown anticancer activity . It inhibits the proliferation of various cancer cells, including human breast cancer cells . This inhibition is achieved through a mechanism involving the suppression of MAP kinase activation and the inhibition of RAF-1 and HER-2 expression . In addition, Tyrphostin AG 879 induces a dose-dependent decrease in the proliferation of all myogenic cell lines .

Action Environment

The action of Tyrphostin AG 879 can be influenced by environmental factors such as the concentration of the drug and the presence of other signaling molecules. For instance, the inhibition of TrKA signal transduction and the resulting decrease in cell proliferation occur when Tyrphostin AG 879 is added in low micromolar concentrations

Biochemical Analysis

Biochemical Properties

Tyrphostin AG 879 interacts with several enzymes and proteins. It specifically inhibits nerve growth factor (NGF)-dependent TrkA tyrosine phosphorylation, as well as 140 trk protooncogene, and HER2/neu . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by Tyrphostin AG 879 in a time- and dose-dependent fashion .

Cellular Effects

Tyrphostin AG 879 has significant effects on various types of cells and cellular processes. For instance, it inhibits the proliferation of human breast cancer cells . It also results in a dramatic dose-dependent decrease in proliferation of all myogenic cell lines .

Molecular Mechanism

The molecular mechanism of Tyrphostin AG 879 involves its interaction with biomolecules and its influence on gene expression. It inhibits NGF-dependent pp140c-trk tyrosine phosphorylation, without affecting tyrosine phosphorylation of epidermal growth factor or platelet-derived growth factor receptors . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by Tyrphostin AG 879 in a time- and dose-dependent fashion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrphostin AG 879 change over time. For instance, the blocking effect of Tyrphostin AG 879 was enhanced as channel inactivation increased . Furthermore, Tyrphostin AG 879 significantly inhibited the A-type potassium currents in the cultured hippocampus neurons .

Dosage Effects in Animal Models

The effects of Tyrphostin AG 879 vary with different dosages in animal models. For instance, in HTB-114 or HL-60 transplanted athymic NOD/SCID mice, 2 mg of Tyrphostin AG 879 inhibited cancer growth . 20 mg/kg of Tyrphostin AG 879 maintained 50% of the mice completely free of RAS-induced sarcomas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrphostin AG 879 can be synthesized through a multi-step process involving the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiourea and potassium cyanide. The reaction conditions typically involve refluxing the reactants in ethanol, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for Tyrphostin AG 879 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography .

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZYELWZLNAXGE-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017139
Record name (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148741-30-4
Record name (2E)-3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2-propenethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148741-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-879
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin AG 879
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16776
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Record name (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide
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Record name Tyrphostin AG 879
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Q & A

Q1: What is the primary mechanism of action of Tyrphostin AG 879?

A1: Tyrphostin AG 879 acts as a tyrosine kinase inhibitor, specifically targeting ErbB-2 (also known as HER-2). [, ] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. For example, in human breast adenocarcinoma cells, AG 879 was shown to decrease HMG-CoA reductase activity, an enzyme crucial for isoprenoid biosynthesis and subsequently cell growth. This effect was observed only in cells expressing ErbB-2, highlighting the specificity of AG 879. [] Additionally, research suggests AG 879 can inhibit RAF-1 expression, another key player in cell signaling pathways. []

Q2: How does Tyrphostin AG 879 impact ovarian follicle development?

A2: Studies using rat ovarian models revealed that AG 879, through its inhibition of the NTRK3 receptor (a receptor tyrosine kinase), can significantly reduce follicle pool size by inducing oocyte death. [] This suggests a crucial role of the NTRK3 receptor, and potentially other tyrosine kinases, in oocyte survival and follicle development.

Q3: Has Tyrphostin AG 879 shown any potential in anti-cancer research?

A3: Research indicates that AG 879 exhibits antitumoral effects on breast cancer cells. [] This effect is likely due to its combined inhibitory action on HER-2 and RAF-1 expression, both of which are implicated in cancer development and progression.

Q4: Beyond its role in cancer research, what other cellular processes has Tyrphostin AG 879 been shown to affect?

A4: In a high-throughput screen, Tyrphostin AG 879 emerged as an inhibitor of both phospholipid and fatty acid biosynthesis in animal cells. [] This finding suggests a broader influence of AG 879 on cellular metabolism beyond its well-characterized role in tyrosine kinase inhibition.

Q5: Can you elaborate on the use of Tyrphostin AG 879 in studying cellular secretion processes?

A5: Researchers have employed Tyrphostin AG 879 in a sophisticated system called the Retention Using Selective Hook (RUSH) system. [] This system allows for the controlled study of protein secretion from cells. In this context, AG 879 was identified as a secretion inhibitor, highlighting its utility as a tool to dissect the complex machinery of cellular secretion pathways. []

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